

# commercial suppliers of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B598836

[Get Quote](#)

## Technical Guide: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited specific data on the pyrrolo[2,3-c] isomer, this guide also includes information on the closely related and more commercially available pyrrolo[2,3-b] isomer, which often serves as a proxy in synthetic design.

## Compound Overview

**3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** is a functionalized azaindole derivative. The presence of a bromine atom at the 3-position of the pyrrole ring provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 5-position of the pyridine ring modulates the electronic properties and can influence the biological activity of downstream compounds. The pyrrolopyridine scaffold itself is a key pharmacophore in many biologically active molecules, including kinase inhibitors.

## Commercial Supplier Data

Several commercial suppliers offer 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1053655-76-7), a structural isomer. The data for this related compound is presented below as a reference for expected specifications. Researchers interested in the pyrrolo[2,3-c] isomer may need to pursue custom synthesis.

Supplier	CAS Number	Purity	Molecular Formula	Molecular Weight	Storage Conditions	Notes
Nanjing Zhiyan Pharmaceutical Technology Co. Ltd.	1053655-76-7	>98%	C8H7BrN2O	227.06	Temperature controlled, not more than 30°C. <a href="#">[1]</a>	Used for API synthesis and research. <a href="#">[1]</a>
2a biotech	-	-	-	-	-	Listed as 3-BROMO-5-METHOXY-1H-PYRROLO [2,3-B]PYRIDINE.
Lab-Chemicals. Com	1053655-76-7	97%	C8H7BrN2O	227.06	Inert atmosphere, 2-8°C. <a href="#">[2]</a>	-

Note: While Certificates of Analysis are not always publicly available, they should be requested from the supplier for detailed analytical data.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C8H7BrN2O	[2]
Molecular Weight	227.06 g/mol	[2]
Appearance	Expected to be a solid.	General
Storage	Recommended at 2-8°C under an inert atmosphere.[2]	[2]

## Experimental Protocols

Detailed experimental protocols for **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** are not readily available in the public domain. However, the following protocols for analogous structures can be adapted.

### Suzuki-Miyaura Cross-Coupling (General Protocol)

This protocol is a common method for forming carbon-carbon bonds with bromo-substituted heterocycles and is adaptable for **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine**. This reaction is instrumental in the synthesis of bi-aryl compounds, which are prevalent in kinase inhibitors.

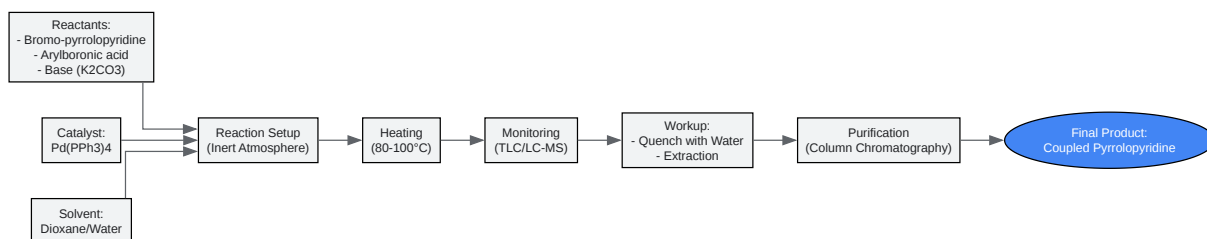
Reaction:

Materials:

- **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 - 0.1 eq)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 - 3.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

- To a reaction vessel, add **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine**, the arylboronic acid, and the base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent and the palladium catalyst.
- Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



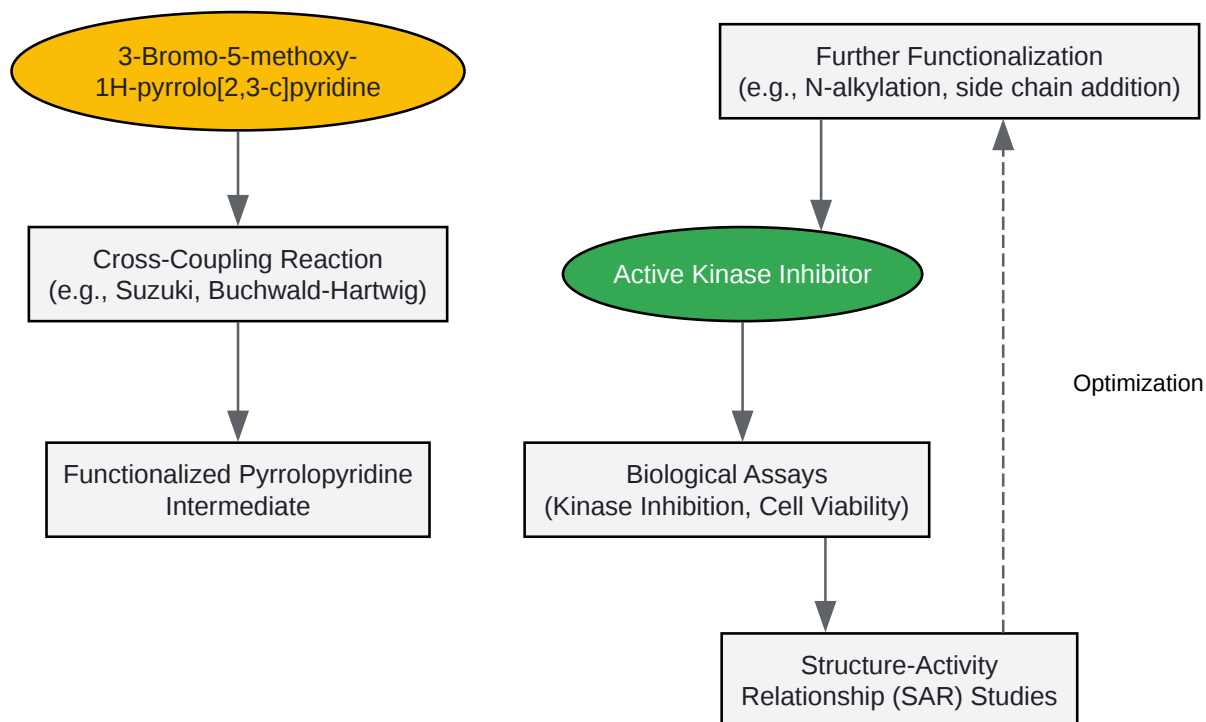
[Click to download full resolution via product page](#)

## Applications in Drug Discovery

The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in a variety of kinase inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of binding affinity and selectivity for specific kinase targets. While direct applications of **3-Bromo-5-methoxy-1H-**

**pyrrolo[2,3-c]pyridine** are not extensively documented, its potential as a precursor for kinase inhibitors is significant.

The general strategy involves using the bromo-substituted core as a scaffold to build more complex molecules. For instance, the Suzuki-Miyaura coupling described above can be employed to introduce aryl or heteroaryl groups that can interact with the hinge region or other key pockets of a kinase active site.



[Click to download full resolution via product page](#)

## Safety Information

Detailed safety information for **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds, hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).

## Conclusion

**3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** represents a valuable, albeit less common, building block for the synthesis of complex heterocyclic compounds. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, is projected based on the established importance of the functionalized pyrrolopyridine scaffold. While specific experimental data for this isomer is scarce, established synthetic methodologies for related bromo-azaindoles provide a solid foundation for its application in research and development. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3 bromo 5 methoxy 1H pyrrolo[2,3 b]pyridine, CasNo.1053655-76-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [commercial suppliers of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598836#commercial-suppliers-of-3-bromo-5-methoxy-1h-pyrrolo-2-3-c-pyridine]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)